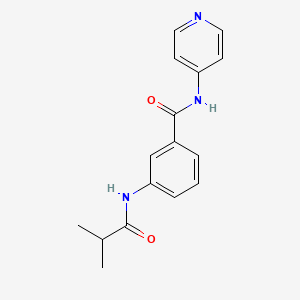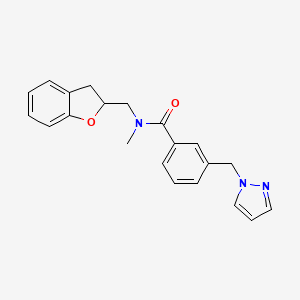![molecular formula C19H16BrNO4 B4059118 4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B4059118.png)
4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
概要
説明
4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound that features a bromophenyl group and a dioxooctahydro-ethenocyclopropa-isoindolyl moiety
科学的研究の応用
4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group can be introduced through electrophilic bromination of phenol derivatives . The subsequent steps involve the formation of the dioxooctahydro-ethenocyclopropa-isoindolyl moiety through a series of cyclization and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various bromophenol derivatives, phenyl derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the dioxooctahydro-ethenocyclopropa-isoindolyl moiety can engage in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
類似化合物との比較
Similar Compounds
Bromophenol Derivatives: Compounds like 2-bromophenol and 4-bromophenol share the bromophenyl group but lack the complex dioxooctahydro-ethenocyclopropa-isoindolyl moiety.
Phenyl Acetates: Compounds such as phenyl acetate and substituted phenyl acetates have similar ester functionalities but differ in the aromatic substitution pattern.
Uniqueness
4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is unique due to its combination of a bromophenyl group with a dioxooctahydro-ethenocyclopropa-isoindolyl moiety, which imparts distinct chemical reactivity and potential biological activity not found in simpler analogs.
特性
IUPAC Name |
(4-bromophenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c20-9-1-3-10(4-2-9)25-15(22)8-21-18(23)16-11-5-6-12(14-7-13(11)14)17(16)19(21)24/h1-6,11-14,16-17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQZSOGVWDJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


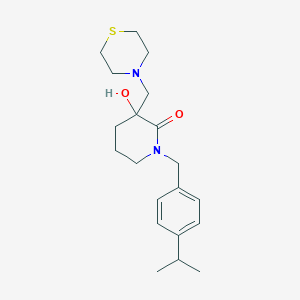
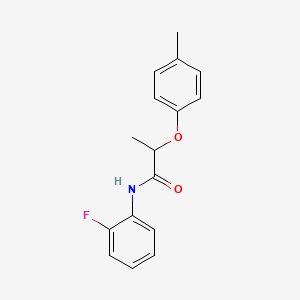
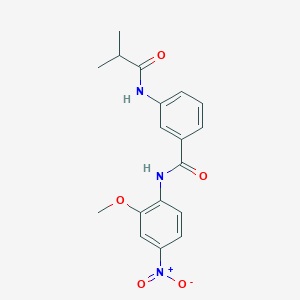
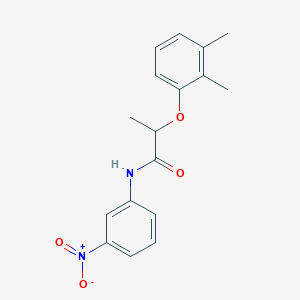
![2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059059.png)

![4-(4-Phenylquinolin-8-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4059072.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B4059076.png)
![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4059084.png)
![[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4059092.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4059108.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4059113.png)
